molecular formula C6H4BrFS B1322882 5-Bromo-2-fluorobenzenethiol CAS No. 321596-25-2

5-Bromo-2-fluorobenzenethiol

Cat. No.: B1322882
CAS No.: 321596-25-2
M. Wt: 207.07 g/mol
InChI Key: SHSYFORYQKPNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorobenzenethiol typically involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium . This intermediate is then reacted with sulfur to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorobenzenethiol undergoes various types of chemical reactions, including:

    Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.

Major Products:

    Substitution Reactions: Products include alkylated thiols.

    Oxidation Reactions: Products include disulfides and sulfonic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorobenzenethiol involves its reactivity as a thiol compound. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or other covalent modifications. These interactions can affect the function and activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The thiol group also provides unique chemical reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSYFORYQKPNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluorobenzenethiol
Reactant of Route 2
5-Bromo-2-fluorobenzenethiol
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-fluorobenzenethiol
Reactant of Route 4
5-Bromo-2-fluorobenzenethiol
Reactant of Route 5
5-Bromo-2-fluorobenzenethiol
Reactant of Route 6
5-Bromo-2-fluorobenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.